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molecular formula C11H10BrNO2S B8584685 Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate

Ethyl 6-bromo-2-aminobenzo[b]thiophene-3-carboxylate

Cat. No. B8584685
M. Wt: 300.17 g/mol
InChI Key: OAJABPBNNASBFC-UHFFFAOYSA-N
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Patent
US07750017B2

Procedure details

Ethyl 2-amino-1-benzothiophene-3-carboxylate (10.4 g, 44.7 mmol) was dissolved in chloroform (100 mL) and treated with NBS (7.95 g, 44.7 mmol). Upon completion of the reaction, a light tan solid precipitated from the mixture. The slurry was concentrated to ˜30% of the original volume on a rotavap and then filtered. The solid was slurried in EtOAc (300 mL) and treated with satd NaHCO3 (200 mL) to obtain two clear phases. The organic phase was washed further with satd NaHCO3 (4X˜200 mL) and water (200 mL). The organic layer was collected, dried with sodium sulfate, filtered, and concentrated to yield an off-white solid (9.1 g, 68%). 1H NMR (DMSO-d6) δ 8.00 (s, 2H), 7.85 (s, 1H), 7.83 (d, 1H), 7.36 (d, 1H), 4.28 (q, 2H), 1.33 (t, 3H).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.95 g
Type
reactant
Reaction Step Two
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C1C(=O)N([Br:23])C(=O)C1>C(Cl)(Cl)Cl>[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[C:14]([Br:23])[CH:13]=[CH:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
NC=1SC2=C(C1C(=O)OCC)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.95 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
a light tan solid precipitated from the mixture
CONCENTRATION
Type
CONCENTRATION
Details
The slurry was concentrated to ˜30% of the original volume on a rotavap
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with satd NaHCO3 (200 mL)
CUSTOM
Type
CUSTOM
Details
to obtain two clear phases
WASH
Type
WASH
Details
The organic phase was washed further with satd NaHCO3 (4X˜200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(C1C(=O)OCC)C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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